molecular formula C11H21N3O5 B1588335 Lysylglutamic acid CAS No. 45234-02-4

Lysylglutamic acid

Cat. No. B1588335
CAS RN: 45234-02-4
M. Wt: 275.3 g/mol
InChI Key: UGTZHPSKYRIGRJ-YUMQZZPRSA-N
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Description

Lysylglutamic acid (Lys-Glu) is an amino acid that is found in abundance in the human body and is an essential component of proteins and enzymes. Lys-Glu is a non-essential amino acid, meaning that it does not need to be obtained from the diet, but instead is synthesized in the body from other amino acids. Lys-Glu is a precursor to the enzyme lysyl oxidase, which is involved in the formation of collagen and elastin in the body. It is also involved in the synthesis of other proteins and enzymes, and has a wide range of physiological and biochemical effects.

Scientific Research Applications

Protein Posttranslational Modification

Lysylglutamic acid plays a role in protein posttranslational modifications (PTMs). For instance, lysine glutarylation, a type of PTM, was identified and characterized, showing that metabolic enzymes and mitochondrial proteins are highly enriched with this modification. It's also linked to the regulation of enzymatic activities, as seen in the case of carbamoyl phosphate synthase 1 (CPS1), a urea cycle enzyme (Tan et al., 2014).

Synthesis and Hydrolysis Studies

Research has been conducted on the synthesis and enzymatic hydrolysis of polypeptides involving lysylglutamic acid. For example, studies on the synthesis of glutamic acid polypeptides, which can be hydrolyzed by proteolytic enzymes, have been explored (Green & Stahmann, 1952).

Role in Cell Apoptosis

Lysylglutamic acid derivatives have been used to study the role of transglutaminases in cell apoptosis. In leukemia cells undergoing apoptosis, these derivatives have been found to incorporate into intracellular proteins, indicating their potential role in cell death and survival mechanisms (Nemes et al., 1997).

Metabolic Engineering and Biotechnology

There have been efforts in the metabolic engineering of organisms for the production of compounds related to lysylglutamic acid. For instance, research in microbial transglutaminase activity and its application in food technology has been significant. This enzyme catalyzes reactions between glutamine and lysine residues, altering the properties of food proteins (Góes-Favoni & Bueno, 2014).

Insights into Human Health and Disease

Studies on lysylglutamic acid have provided insights into human health conditions. For example, research on L-2-hydroxyglutaric aciduria, a disorder related to lysine metabolism, has helped in understanding the pathophysiology of this disease and potential treatments (Samuraki et al., 2008).

properties

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5/c12-6-2-1-3-7(13)10(17)14-8(11(18)19)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTZHPSKYRIGRJ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196442
Record name Lysylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Lysylglutamic acid

CAS RN

45234-02-4
Record name Lysylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45234-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysylglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045234024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYSYLGLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H34V7IM5ML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lysylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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